molecular formula C34H28O2Pd B129372 Bis(dibenzylideneacetone)palladium(0) CAS No. 32005-36-0

Bis(dibenzylideneacetone)palladium(0)

Cat. No. B129372
CAS RN: 32005-36-0
M. Wt: 575 g/mol
InChI Key: UKSZBOKPHAQOMP-SVLSSHOZSA-N
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Description

Bis(dibenzylideneacetone)palladium(0), often abbreviated as Pd(dba)_2, is a palladium(0) complex that has been extensively studied due to its utility in various organic transformations and as a pre-catalyst in cross-coupling reactions. The complex is characterized by the coordination of two dibenzylideneacetone (dba) ligands to a central palladium atom.

Synthesis Analysis

The synthesis of Pd(dba)_2 derivatives has been explored in several studies. For instance, palladium(0) complexes containing thienyl analogues of dba have been synthesized and characterized, indicating the versatility of the dba ligand in forming stable palladium complexes . Additionally, the reaction of bis(dibenzylideneacetone)palladium(0) with white phosphorus has been investigated, leading to the formation of palladium phosphides, which suggests a method for synthesizing Pd(dba)_2 derivatives with phosphorus-containing ligands .

Molecular Structure Analysis

The molecular structure of Pd(dba)_2 complexes has been elucidated through various spectroscopic methods and X-ray crystallography. For example, complexes of the type (PPh3)2Pd(dba) have been structurally characterized, revealing insights into the coordination environment of the palladium center . Similarly, novel binuclear palladium-dibenzylideneacetone complexes have been identified, where the C=C bonds of dba ligands coordinate separately to two palladium atoms, resulting in a unique binuclear structure .

Chemical Reactions Analysis

Pd(dba)_2 is known for its reactivity in various chemical reactions. It has been used as a catalyst in the allylic alkylation of benzoimidazole, demonstrating its efficiency and selectivity in such transformations . The complex also participates in ligand exchange reactions, oxidative addition reactions, and complex formation reactions with quinones, further showcasing its reactivity and potential in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Pd(dba)_2 complexes are crucial for their application in catalysis and synthesis. The complexes have been characterized by IR, NMR, UV, and mass spectroscopy, as well as thermogravimetric analyses . The stability of these complexes in the presence of air and moisture has also been reported, which is an important consideration for practical applications .

Scientific Research Applications

  • Formation of Novel Palladium Complexes : Bis(dibenzylideneacetone)palladium(0) has been used to form novel palladium complexes. For instance, Ukai et al. (1974) found that recrystallization of this compound from various solvents affords binuclear palladium-dibenzylideneacetone complexes, which were characterized by various spectroscopic methods and crystallographic structure determination (Ukai et al., 1974).

  • Interaction with White Phosphorus : Skripov et al. (2012) investigated the reaction of bis(dibenzylideneacetone)palladium(0) with white phosphorus, discovering the formation of palladium phosphides. They suggested a mechanism for the formation of these palladium-enriched phosphides, indicating a complex interaction between the compound and phosphorus (Skripov et al., 2012).

  • Synthesis of Palladium Clusters and Catalysis : Bochmann et al. (1987) described the synthesis of an octanuclear palladium cluster using bis(dibenzylideneacetone)palladium and trimethylphosphine under a carbon monoxide atmosphere. This highlights its role in the formation of complex palladium structures (Bochmann et al., 1987).

  • Catalytic Applications in Organic Reactions : Lin and Alper (1989) utilized palladium(0) complexes, including bis(dibenzylideneacetone)palladium, in catalyzing reactions between alkenes and formate esters. This application demonstrates its utility in facilitating specific organic reactions (Lin & Alper, 1989).

  • Formation of Metalloorganic Compounds : Muranaka et al. (2014) used bis(dibenzylideneacetone)palladium(0) to prepare palladium(II) complexes of aromatic hemiporphyrazines, revealing its potential in forming metalloorganic compounds with specific electronic properties (Muranaka et al., 2014).

Safety And Hazards

Pd(dba)2 may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If skin irritation or rash occurs, medical advice should be sought . It is also advised to wear fire/flame resistant and impervious clothing and handle with gloves .

Future Directions

Pd(dba)2 is a versatile catalyst that is used in a wide range of reactions. Its use in the synthesis of allylic substituted cyclopentadienes and its role in the alkylation of allyl acetates by various nucleophiles suggest potential future applications in organic synthesis .

Relevant Papers Pd(dba)2 has been employed as a catalyst in the synthesis of isomeric 2-aryl-2,5-dihydrofurans, via Heck coupling of aryl bromides with alkenes using neopentyl phosphine ligands . Another study reported the formation of palladium phosphides in the reaction of Pd(dba)2 with white phosphorus .

properties

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14O.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSZBOKPHAQOMP-SVLSSHOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dibenzylideneacetone)palladium

CAS RN

32005-36-0, 52409-22-0
Record name Palladium, bis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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